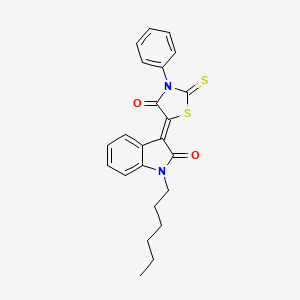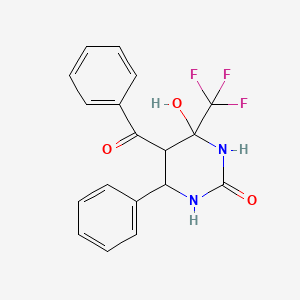![molecular formula C23H25N2O4P B11978641 ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate](/img/structure/B11978641.png)
ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate is a complex organic compound with a unique structure that combines morpholine, oxazole, and phosphinate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and phenylethenyl groups. The final step involves the addition of the phosphinate group under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, morpholine, and phenylacetylene, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced phosphinate compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate can be compared with similar compounds such as:
Ethyl 4-morpholinyl(phenyl)acetate hydrochloride: Similar in structure but with different functional groups.
Phenyl boronic acid derivatives: Share some structural features but differ in their chemical properties and applications.
The uniqueness of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate lies in its combination of morpholine, oxazole, and phosphinate moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H25N2O4P |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
4-[4-[ethoxy(phenyl)phosphoryl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C23H25N2O4P/c1-2-28-30(26,20-11-7-4-8-12-20)22-23(25-15-17-27-18-16-25)29-21(24-22)14-13-19-9-5-3-6-10-19/h3-14H,2,15-18H2,1H3/b14-13+ |
InChI-Schlüssel |
RKLAZMPDGTVLRF-BUHFOSPRSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)/C=C/C3=CC=CC=C3)N4CCOCC4 |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C=CC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)
![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)
![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978619.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)


